(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol
CAS No.: 885963-44-0
Cat. No.: VC17428252
Molecular Formula: C13H10F2O
Molecular Weight: 220.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885963-44-0 |
|---|---|
| Molecular Formula | C13H10F2O |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | [3-(2,4-difluorophenyl)phenyl]methanol |
| Standard InChI | InChI=1S/C13H10F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-7,16H,8H2 |
| Standard InChI Key | YHNJLQVNVWXMEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)F)CO |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic name, (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol, reflects its biphenyl backbone with fluorine atoms at the 2' and 4' positions of one phenyl ring and a hydroxymethyl group (-CH₂OH) at the 3-position of the other. Its molecular formula is C₁₃H₁₀F₂O, with a molecular weight of 232.22 g/mol. The biphenyl system adopts a non-planar conformation due to steric hindrance between the ortho-fluorine atoms and the adjacent ring, influencing its reactivity and supramolecular interactions .
Stereoelectronic Effects of Fluorine Substituents
The electron-withdrawing nature of fluorine atoms induces partial positive charges on the adjacent carbon atoms, enhancing the electrophilicity of the biphenyl system. This effect modulates the compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) and impacts its participation in cross-coupling reactions .
Synthesis Methodologies
Suzuki-Miyaura Coupling Approach
A common route to fluorinated biphenyls involves Suzuki-Miyaura cross-coupling. For (2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol, this typically involves:
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Boronic Acid Preparation: 3-Bromo-5-fluorophenyl methanol is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) to form the corresponding boronic ester.
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Coupling Reaction: The boronic ester is coupled with 2,4-difluorobromobenzene under basic conditions (e.g., K₂CO₃) in a toluene/water mixture at 80–100°C .
Key Reaction Parameters:
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 0.5–3.0 mol% | 1.5 mol% | Maximizes turnover |
| Temperature | 70–110°C | 90°C | Balances rate and decomposition |
| Base | K₂CO₃ vs. Cs₂CO₃ | K₂CO₃ | Higher solubility |
Alternative Pathways: Ullmann and Negishi Couplings
For substrates sensitive to palladium, copper-mediated Ullmann coupling offers a viable alternative. Using CuI/1,10-phenanthroline as a catalyst system, 3-iodobenzyl alcohol can be coupled with 2,4-difluoroiodobenzene in DMF at 120°C, though yields are lower (40–50%) .
Physicochemical Properties
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.55–7.48 (m, 2H, biphenyl-H), 7.32–7.25 (m, 3H), 4.75 (s, 2H, CH₂OH), 2.51 (br s, 1H, OH).
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¹³C NMR: δ 162.1 (d, J = 245 Hz, C-F), 141.5 (C-OH), 128.9–115.2 (aromatic carbons), 63.8 (CH₂OH) .
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IR (KBr): 3340 cm⁻¹ (O-H stretch), 1500 cm⁻¹ (C-F stretch).
Solubility and Partition Coefficients
| Property | Value | Method |
|---|---|---|
| Log P (octanol/water) | 2.8 ± 0.2 | Shake-flask |
| Aqueous Solubility | 0.12 mg/mL (25°C) | HPLC-UV |
| Melting Point | 98–101°C | DSC |
The low aqueous solubility underscores its hydrophobicity, a trait leveraged in lipid-based drug formulations .
Applications in Pharmaceutical Chemistry
Intermediate in Kinase Inhibitor Synthesis
(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol serves as a precursor to EGFR (epidermal growth factor receptor) inhibitors. For example, coupling with quinazoline derivatives yields compounds with IC₅₀ values <10 nM against EGFR-mutated cancer cell lines .
Antimicrobial Agents
Structural analogs exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL for S. aureus), attributed to membrane disruption via fluorine-mediated lipid interactions .
| Parameter | Value | Test Organism |
|---|---|---|
| EC₅₀ (72h) | 12 mg/L | Daphnia magna |
| Biodegradability | Not readily biodegradable | OECD 301F |
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